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molecular formula C10H11NO5 B3060606 Ethyl 2-(3-nitrophenoxy)acetate CAS No. 5544-77-4

Ethyl 2-(3-nitrophenoxy)acetate

Cat. No. B3060606
M. Wt: 225.2 g/mol
InChI Key: WFDWBRDIPYEMDO-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

Powdered sodium hydroxide (1 g, 28.77 mmol) was added to a solution of 3-nitro phenol (2 g, 14.35 mmol) in DMF (15 ml) and cooled in an ice-bath. Ethyl bromoacetate (3.2 ml, 28.77 mmol) was added, and the reaction mixture was heated at 90° C. for 7 hr. The reaction mixture was cooled and quenched with ice water. The product was extracted with ethyl acetate, washed with water and dried. Concentration under reduced pressure gave (3-nitrophenoxy)-acetic acid ethyl ester (2.2 g, 68%) as oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+:3]([C:6]1[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=1)([O-:5])=[O:4].Br[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>CN(C=O)C>[CH2:18]([O:17][C:15](=[O:16])[CH2:14][O:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([N+:3]([O-:5])=[O:4])[CH:7]=1)[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=CC(=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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